molecular formula C18H13Cl2NOS B12991199 (3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B12991199
M. Wt: 362.3 g/mol
InChI Key: DXTUCZUMIZAMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a dichlorobenzo[b]thiophene moiety and a dihydroquinoline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dichlorobenzo[b]thiophene Core: This can be achieved through the chlorination of benzo[b]thiophene using reagents like sulfuryl chloride or thionyl chloride under controlled conditions.

    Attachment of the Dihydroquinoline Group: The dihydroquinoline moiety can be introduced via a Friedel-Crafts acylation reaction, where the dichlorobenzo[b]thiophene is reacted with a quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Halogen atoms in the dichlorobenzo[b]thiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized benzo[b]thiophene derivatives.

Scientific Research Applications

(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzo[b]thiophene-2-carbonyl chloride
  • 2,6-Diphenyl-4-(4-nitro-alpha,3,5-triphenylbenzylidene)-4H-pyran

Uniqueness

(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to its combination of a dichlorobenzo[b]thiophene core and a dihydroquinoline moiety. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H13Cl2NOS

Molecular Weight

362.3 g/mol

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C18H13Cl2NOS/c19-12-7-8-13-15(10-12)23-17(16(13)20)18(22)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9H2

InChI Key

DXTUCZUMIZAMJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.